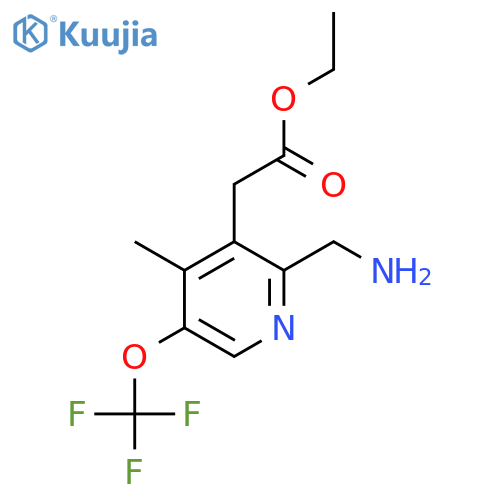

Cas no 1361916-91-7 (Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate)

1361916-91-7 structure

商品名:Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1361916-91-7

MF:C12H15F3N2O3

メガワット:292.254313707352

CID:4931538

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C12H15F3N2O3/c1-3-19-11(18)4-8-7(2)10(20-12(13,14)15)6-17-9(8)5-16/h6H,3-5,16H2,1-2H3

- InChIKey: CHOSPFHNDGWEPL-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CN=C(CN)C(CC(=O)OCC)=C1C)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 74.4

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001920-500mg |

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate |

1361916-91-7 | 97% | 500mg |

$1,009.40 | 2022-03-01 | |

| Alichem | A022001920-1g |

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate |

1361916-91-7 | 97% | 1g |

$1,680.00 | 2022-03-01 |

Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1361916-91-7 (Ethyl 2-(aminomethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量